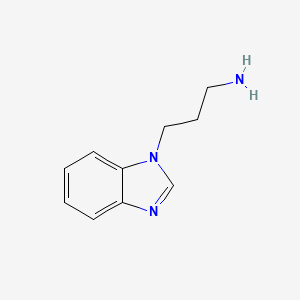

3-(1H-Benzimidazol-1-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIGBNBDPBKNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397966 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73866-15-6 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-Benzimidazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-Benzimidazol-1-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. This document details synthetic methodologies, purification protocols, and in-depth characterization data to support researchers in its effective utilization.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The presence of a primary amine on the propyl side chain offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented below.

Method 1: Reduction of 1H-Benzimidazole-1-propionitrile

This method involves the catalytic hydrogenation of 1H-benzimidazole-1-propionitrile.

Reaction Scheme:

Caption: Synthesis of this compound via hydrogenation.

Experimental Protocol:

A mixture of 4.2 g of 1H-benzimidazole-1-propionitrile, 0.2 g of sodium hydroxide, and 1 g of Raney nickel catalyst in approximately 100 ml of ethanol is hydrogenated at room temperature and atmospheric pressure.[1] The reaction is monitored by the uptake of hydrogen, which typically ceases after about 20 hours.[1]

Work-up and Purification:

-

The reaction mixture is filtered to remove the catalyst, and the catalyst is washed with ethanol followed by water.

-

The filtrates are combined, and the solvent is evaporated under reduced pressure to yield a yellowish oil.

-

The oil is dissolved in water, and the aqueous solution is saturated with sodium chloride.

-

The product is extracted with three portions of methylene chloride.

-

The combined organic extracts are washed with a saturated sodium chloride solution and dried over potassium carbonate.

-

The drying agent is removed by filtration, and the solvent is evaporated to give the crude product as a yellowish oil.

-

Purification is achieved by distillation under reduced pressure, affording this compound, which boils at 167-170 °C at 1-1.3 mm pressure.[1]

Method 2: N-Alkylation of Benzimidazole with a Protected 3-Halopropanamine

This alternative route involves the N-alkylation of benzimidazole with a suitable 3-halopropanamine derivative where the amine is protected, for example, with a Boc group. This is followed by deprotection to yield the final product.

Reaction Scheme:

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-Benzimidazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-Benzimidazol-1-yl)propan-1-amine. The information presented herein is essential for professionals in drug discovery and development, as these properties are critical in determining the pharmacokinetic and pharmacodynamic behavior of a molecule. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visual workflows for clarity.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for predicting the compound's behavior in biological systems and for guiding formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₃ | [1][2][3] |

| Molecular Weight | 175.23 g/mol | [1][2][3] |

| CAS Number | 73866-15-6 | [1][2][3] |

| Physical State | Solid | |

| Boiling Point | 337.3°C at 760 mmHg[2][3] | [1][2][3] |

| 129-138°C at 0.1 mmHg[1] | ||

| Density | 1.17 g/cm³ | [2][3] |

| Flash Point | 157.8°C | [2] |

| logP | 2.08540 | [2] |

| PSA (Polar Surface Area) | 43.84 Ų | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard in the pharmaceutical industry and ensure data accuracy and reproducibility.

Synthesis of this compound

A common synthetic route for this compound is the N-alkylation of benzimidazole with a suitable 3-halopropan-1-amine derivative, which may have a protected amine group. This is followed by deprotection if necessary.

General Protocol for N-Alkylation of Benzimidazole:

-

Deprotonation: To a solution of benzimidazole in a suitable polar aprotic solvent (e.g., DMF, DMSO), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred to ensure complete deprotonation.[4]

-

Alkylation: A solution of the 3-halopropan-1-amine derivative (with a protected amine if necessary) is added dropwise to the reaction mixture. The mixture is then allowed to warm to room temperature and may be heated to drive the reaction to completion.[4]

-

Workup and Purification: Upon completion, the reaction is quenched with water. The product is typically extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using techniques like column chromatography or crystallization.[4]

-

Deprotection (if applicable): If a protecting group was used on the amine, it is removed in a subsequent step.

-

Salt Formation (Optional): The purified free amine can be converted to a salt (e.g., HCl salt) by treatment with the corresponding acid in a suitable solvent.[4]

pKa Determination

The pKa value is critical as it influences the ionization state of the compound at different physiological pH values. Benzimidazole derivatives can have their pKa values determined by several methods, including potentiometric titration and capillary electrophoresis.[5][6][7][8]

Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent to a known concentration.

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl) and subsequently with a strong base (e.g., NaOH).[9]

-

Data Acquisition: The pH of the solution is monitored continuously using a calibrated pH meter as a function of the volume of titrant added.

-

Analysis: The pKa values are determined from the inflection points of the resulting titration curve.

Protocol: Capillary Electrophoresis (CE)

-

Method Principle: This method relies on the principle that the electrophoretic mobility of a compound changes with the pH of the buffer. The mobility is zero for a neutral species and maximal for a fully ionized one.[8]

-

Execution: The electrophoretic mobility of the compound is measured at various pH levels and ionic strengths.[6]

-

Data Analysis: The pKa value is obtained by analyzing the dependence of electrophoretic mobility on pH. Thermodynamic pKa values can be determined by extrapolating to zero ionic strength.[6]

logP / logD Determination

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, which is a key factor in membrane permeability and absorption.[10] The shake-flask method is the gold standard for this determination.[11][12]

Protocol: Shake-Flask Method for logD at pH 7.4

-

Solvent Saturation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mixed vigorously and then allowed to separate to ensure mutual saturation.[11]

-

Compound Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.

-

Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[9][11]

-

Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.

-

Concentration Analysis: An aliquot is carefully removed from each phase, ensuring no cross-contamination. The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[11]

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Aqueous Solubility Determination

Solubility is a critical property that affects a drug's absorption and bioavailability.[13] The equilibrium shake-flask method is the standard for determining thermodynamic solubility.[14]

Protocol: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to vials containing various aqueous media (e.g., purified water, buffers at pH 1.2, 4.5, and 6.8). The presence of undissolved solid is crucial to ensure saturation.[14][15]

-

Equilibration: The sealed vials are placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient time (e.g., 24-72 hours) to reach equilibrium. The time to reach equilibrium should be confirmed experimentally by sampling at different time points.[14][15]

-

Sample Processing: After incubation, the samples are visually inspected for undissolved solid. The suspension is then filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the solid from the saturated solution.[14]

-

Concentration Analysis: An aliquot of the clear supernatant is carefully removed, diluted with an appropriate solvent, and analyzed by a validated analytical method like HPLC-UV to determine the compound's concentration.[14]

-

Result: The determined concentration represents the equilibrium solubility of the compound under the tested conditions. The experiment should be performed in triplicate.[14]

References

- 1. exchemistry.com [exchemistry.com]

- 2. CAS#:73866-15-6 | 3-(1H-Benzo[d]imidazol-1-yl)propan-1-amine | Chemsrc [chemsrc.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. benchchem.com [benchchem.com]

- 10. LogD/LogP - Enamine [enamine.net]

- 11. enamine.net [enamine.net]

- 12. acdlabs.com [acdlabs.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. benchchem.com [benchchem.com]

- 15. who.int [who.int]

A Technical Guide to the Mechanism of Action of 3-(1H-Benzimidazol-1-yl)propan-1-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Benzimidazol-1-yl)propan-1-amine is a key chemical intermediate, serving as a foundational scaffold for the synthesis of a diverse range of biologically active compounds. While the molecule itself is not typically an end-point therapeutic, its structural motifs are integral to derivatives that exhibit significant pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action associated with compounds derived from this versatile precursor, with a primary focus on histamine H3 receptor antagonism, neuroprotection, and anticancer activity.

Core Scaffold: this compound

The primary role of this compound in drug discovery is that of a building block. Its benzimidazole ring and flexible propanamine side chain allow for systematic chemical modifications to develop ligands with high affinity and selectivity for various biological targets. The subsequent sections will detail the mechanisms of action of key classes of derivatives synthesized from this and structurally similar scaffolds.

Mechanism of Action: Histamine H3 Receptor Antagonism

Derivatives of the closely related 3-(1H-imidazol-5-yl)propan-1-amine are potent antagonists and inverse agonists of the histamine H3 receptor (H3R).[1] The H3R is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons to modulate the release of histamine and other neurotransmitters like acetylcholine, dopamine, and serotonin.[1]

Signaling Pathway:

H3R is constitutively active and couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] Antagonists block the binding of the endogenous agonist histamine, while inverse agonists reduce the receptor's basal signaling activity.[2] By blocking this inhibitory tone, H3R antagonists increase the release of downstream neurotransmitters, which is the basis for their potential therapeutic effects in neurological disorders such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[3]

Quantitative Data: H3 Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of representative ligands derived from imidazole-propylamine scaffolds, showcasing the potency that can be achieved through chemical modification.[1]

| Compound | Configuration | R Group | Affinity (-log Ki) | Functional Activity |

| 1 | S | 4-Iodophenyl | 7.8 ± 0.1 | Antagonist |

| 2 | R | 4-Iodophenyl | 7.2 ± 0.1 | Antagonist |

| 3 | S | Cyclohexylmethyl | 7.9 ± 0.2 | Agonist |

| 4 | R | Cyclohexylmethyl | 6.9 ± 0.1 | Agonist |

| 5 | S | 3-Phenylpropyl | 7.5 ± 0.1 | Antagonist |

| 6 | R | 3-Phenylpropyl | 6.8 ± 0.1 | Antagonist |

Experimental Protocols

1. Radioligand Binding Assay for H3 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293T) or tissues (e.g., rat cerebral cortex) expressing the histamine H3 receptor.[4]

-

Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH), a potent H3R agonist, is commonly used.[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]-NAMH (typically around its Kd value).

-

Add varying concentrations of the competitor test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. [35S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G proteins upon receptor stimulation and can distinguish between agonists, antagonists, and inverse agonists.[2][5]

-

Materials: H3R-expressing cell membranes, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4).[2]

-

Procedure:

-

Incubate the H3R membranes with the test compound (and an agonist if testing for antagonism).

-

Initiate the reaction by adding a sub-saturating concentration of [35S]GTPγS.

-

Incubate to allow for [35S]GTPγS binding to activated G proteins.

-

Terminate the reaction and separate bound [35S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

-

Interpretation:

Mechanism of Action: Neuroprotection

Benzimidazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegeneration.[6][7] The primary mechanisms are believed to involve the reduction of oxidative stress and neuroinflammation.[7][8]

Signaling Pathway:

In neurodegenerative conditions, there is often an overproduction of reactive oxygen species (ROS) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[6] Benzimidazole derivatives can act as free radical scavengers and enhance the activity of endogenous antioxidant enzymes.[8] They can also modulate inflammatory pathways, potentially by inhibiting key signaling molecules like NF-κB and the NLRP3 inflammasome, thereby reducing the production of inflammatory mediators.[7][8]

Quantitative Data: Antioxidant Activity

The antioxidant activity of benzimidazole derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound Class | Representative IC50 (µg/mL) | Reference |

| Mono-substituted Benzimidazoles | 7.35 | [9] |

| Benzimidazolyl Thiazole Derivatives | Varies (some more potent than BHA) | [10] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay evaluates the free radical scavenging capacity of a compound.

-

Materials: DPPH solution in methanol, test compounds, and a spectrophotometer.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Add varying concentrations of the test compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The scavenging of DPPH radicals by the antioxidant compound results in a decrease in absorbance.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value from a plot of scavenging activity versus compound concentration.

-

Mechanism of Action: Anticancer Activity

Certain benzimidazole derivatives exhibit potent anticancer activity through multiple mechanisms, including the inhibition of topoisomerase I and various protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

a) Topoisomerase I Inhibition

Topoisomerase I (Topo I) is an enzyme crucial for DNA replication and transcription. It relieves torsional stress in DNA by creating transient single-strand breaks.[11] Some benzimidazole derivatives can inhibit Topo I, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.[11]

Quantitative Data: Topoisomerase I Inhibition

| Compound | Cell Line | Cytotoxicity IC50 (µM) | Topo I Inhibition |

| Derivative 4b | A549 (Lung) | 7.34 ± 0.21 | Active |

| Derivative 4h | A549 (Lung) | 4.56 ± 0.18 | Active |

| Camptothecin | - | - | Positive Control |

Data from a study on benzimidazole-triazole derivatives.[11]

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.

-

Materials: Supercoiled plasmid DNA (e.g., pHOT1), human Topoisomerase I enzyme, assay buffer, test compounds, agarose gel electrophoresis equipment, and a DNA staining agent (e.g., ethidium bromide).[11]

-

Procedure:

-

Incubate supercoiled plasmid DNA with human Topo I in the presence of varying concentrations of the test compound.

-

Stop the reaction.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining.

-

-

Interpretation:

-

In the absence of an inhibitor, Topo I will relax the supercoiled DNA, which will migrate slower on the gel.

-

An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled form, migrating faster.

-

b) Kinase Inhibition (e.g., EGFR, HER2)

EGFR and HER2 are receptor tyrosine kinases that, when overexpressed or mutated, can drive cancer cell proliferation and survival. Benzimidazole-based compounds have been developed as inhibitors of these kinases. They typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways like PI3K/Akt and MEK/Erk.

Quantitative Data: Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) |

| Compound 5a | EGFR | 0.086 |

| Compound 5a | VEGFR-2 | 0.107 |

| Erlotinib | EGFR | 0.08 |

| Gefitinib | EGFR | 0.052 |

Data from studies on various benzimidazole hybrids.[12][13]

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A lower ADP level indicates inhibition of kinase activity.

-

Materials: Recombinant kinase (e.g., EGFR), substrate peptide, ATP, test compound, and the ADP-Glo™ reagent kit.

-

Procedure:

-

Set up the kinase reaction by incubating the enzyme, substrate, ATP, and the test compound.

-

After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence signal, which is proportional to the ADP concentration and thus the kinase activity.

-

Calculate the percent inhibition and determine the IC50 value.

-

Conclusion

This compound is a valuable starting material for the synthesis of pharmacologically active molecules. Its derivatives have demonstrated significant potential across multiple therapeutic areas by targeting a range of biological pathways. The primary mechanisms of action for these derivatives include histamine H3 receptor antagonism for CNS disorders, antioxidant and anti-inflammatory effects for neuroprotection, and inhibition of key enzymes like topoisomerase I and protein kinases for cancer therapy. The data and protocols presented in this guide provide a comprehensive technical overview for researchers engaged in the discovery and development of novel therapeutics based on the benzimidazole scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(1H-Benzimidazol-1-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis and synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-amine, a key intermediate in the development of various pharmacologically active compounds. This document details the available spectroscopic data, outlines experimental protocols for its characterization and synthesis, and explores the potential biological relevance of this benzimidazole derivative.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete, publicly available dataset of experimental spectra for this specific molecule is limited, data from closely related analogs and general knowledge of benzimidazole derivatives allow for the prediction and interpretation of its key spectroscopic features.

Table 1: Summary of Spectroscopic Data

| Spectroscopic Technique | Characteristic Features (Predicted/Inferred) |

| ¹H NMR | Signals corresponding to the benzimidazole ring protons (in the aromatic region), the propanamine side chain protons (aliphatic region), and the amine protons. The chemical shifts will be influenced by the solvent and concentration. |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole ring and the aliphatic carbons of the propanamine side chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the benzimidazole ring, and N-H bending. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (175.23 g/mol )[1]. Fragmentation patterns would likely involve cleavage of the propanamine side chain. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the benzimidazole chromophore, typically exhibiting π→π* transitions.[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the reliable synthesis and characterization of this compound. The following sections provide generalized yet detailed methodologies based on standard practices for benzimidazole chemistry.

Synthesis of this compound

A common route for the synthesis of N-alkylated benzimidazoles involves the reaction of benzimidazole with a suitable alkyl halide.

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to deprotonate the benzimidazole nitrogen.

-

Alkylation: Add 3-bromopropan-1-amine hydrobromide or a similarly suitable 3-halopropanamine derivative to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter to remove any inorganic salts. The solvent is then typically removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

Spectroscopic Characterization Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A higher sample concentration (20-30 mg) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

-

Analysis: Acquire the full scan mass spectrum to determine the molecular weight and perform tandem mass spectrometry (MS/MS) to elucidate the fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

Potential Biological Significance and Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties[3][4]. The structural motif of this compound makes it a valuable scaffold for the synthesis of compounds that can interact with various biological targets.

While the specific signaling pathways modulated by this compound itself are not extensively documented, its derivatives have been shown to target a variety of cellular processes. For instance, some benzimidazole derivatives act as inhibitors of crucial enzymes in pathogens or cancer cells, while others can interfere with protein-protein interactions or bind to nucleic acids[5].

Conclusion

This compound is a versatile chemical entity with significant potential in medicinal chemistry. This guide provides a foundational understanding of its spectroscopic characteristics and synthetic methodologies. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel benzimidazole-based compounds. Further research to obtain and publish a complete set of experimental spectra for this compound would be highly beneficial to the scientific community.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Benzimidazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and the predicted solubility and stability profiles of 3-(1H-Benzimidazol-1-yl)propan-1-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information on the general characteristics of benzimidazole derivatives, provides established experimental methodologies for determining solubility and stability, and outlines a typical workflow for its synthesis and characterization. This guide is intended to be a foundational resource for researchers and drug development professionals working with this molecule, enabling them to design appropriate handling, formulation, and analytical strategies.

Introduction

This compound is a heterocyclic compound featuring a benzimidazole core linked to a propanamine side chain. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, found in numerous pharmacologically active agents. The primary amine group provides a site for further chemical modification and influences the molecule's physicochemical properties, such as solubility and acid-base characteristics. A thorough understanding of the solubility and stability of this compound is critical for its application in drug discovery and development, impacting everything from reaction conditions and purification to formulation and bioavailability.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that much of the available data is based on computational models or is limited to basic physical constants.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 73866-15-6 | [1][2] |

| Appearance | Solid (predicted) | |

| Boiling Point | 337.3°C at 760 mmHg | [1] |

| Density | 1.17 g/cm³ | [1] |

| InChI Key | ZPIGBNBDPBKNCO-UHFFFAOYSA-N | |

| SMILES String | NCCCn1cnc2ccccc12 |

Predicted Solubility Profile

Direct experimental solubility data for this compound is not widely available. However, a qualitative solubility profile can be predicted based on its structure and the known properties of benzimidazole and amine derivatives.[3]

-

Aqueous Solubility: The presence of a primary amine and two nitrogen atoms in the benzimidazole ring allows for hydrogen bonding with water. The amine group, being basic, will be protonated at acidic pH, forming a more soluble salt. Therefore, the aqueous solubility is expected to be pH-dependent, with significantly higher solubility in acidic solutions compared to neutral or basic conditions.[3] Overall, it is predicted to have low to moderate solubility in neutral water.

-

Organic Solvent Solubility: Benzimidazole itself is freely soluble in alcohol and soluble in hot xylene, but has limited solubility in less polar solvents like benzene, diethyl ether, and petroleum ether. Given the polar amine group, this compound is expected to be soluble in polar protic solvents like methanol, ethanol, and to some extent in polar aprotic solvents such as DMSO and DMF.[4] Solubility in non-polar solvents like toluene and alkanes is expected to be low.

Predicted Stability Profile

The benzimidazole ring is known for its high chemical and thermal stability.[3] However, the overall stability of this compound will be influenced by the propanamine side chain and its susceptibility to various degradation pathways.

-

Solid-State Stability: As a solid, the compound is expected to be relatively stable when protected from light, moisture, and high temperatures, which is typical for many benzimidazole derivatives.[5]

-

Solution Stability:

-

Hydrolytic Stability: The molecule does not contain readily hydrolyzable functional groups like esters or amides. Therefore, it is predicted to be relatively stable against hydrolysis in neutral aqueous solutions. Stability at pH extremes should be experimentally determined, as acid or base catalysis could potentially promote degradation pathways, although the benzimidazole ring itself is stable to vigorous acid and base treatment.

-

Oxidative Stability: The primary amine group can be susceptible to oxidation. Exposure to oxidizing agents or conditions that promote auto-oxidation (e.g., presence of metal ions, exposure to air and light) could lead to the formation of degradation products.

-

Photostability: Aromatic heterocyclic systems can be susceptible to photodegradation. It is advisable to protect solutions of this compound from light to prevent potential degradation.

-

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended for determining the solubility and stability of this compound.

Synthesis and Characterization Workflow

A typical workflow for the synthesis and characterization of this compound is outlined below. This ensures the material used for subsequent studies is of known identity and purity.

Caption: Synthesis and Characterization Workflow.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Apparatus:

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid should be visually apparent.

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a clear aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

-

Stability Testing Protocol (ICH Guidelines)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing and includes forced degradation studies.

Apparatus:

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

pH meter

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Procedure:

-

Long-Term and Accelerated Stability:

-

Store samples of the solid compound under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

-

-

Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated) for appearance, assay, and degradation products.

-

-

Forced Degradation (Stress Testing):

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

-

Store the solutions at an elevated temperature (e.g., 60 °C) and analyze at various time points until significant degradation (5-20%) is observed.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Store at room temperature and analyze at time points until significant degradation is observed.

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

-

Analyze at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Analyze samples after exposure.

-

-

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of experiments for characterizing the solubility and stability of the compound.

Caption: Experimental Workflow for Solubility and Stability Testing.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, its structural features suggest a pH-dependent aqueous solubility and good general stability, characteristic of the benzimidazole class. The primary amine introduces a potential site for oxidative degradation. For any research or development activities, it is imperative to conduct thorough experimental evaluations of solubility and stability under the specific conditions of use. The standardized protocols provided in this guide offer a robust framework for generating the necessary data to support further development of this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. CAS#:73866-15-6 | 3-(1H-Benzo[d]imidazol-1-yl)propan-1-amine | Chemsrc [chemsrc.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-Depth Technical Guide to ADME-Tox Predictions for Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the journey of a benzimidazole derivative from a promising lead to a clinical candidate is fraught with challenges, primarily centered around its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. This technical guide provides a comprehensive overview of the predictive methods and experimental assays crucial for navigating the complex ADME-Tox landscape of benzimidazole derivatives, enabling researchers to make informed decisions in the drug discovery and development process.

In Silico ADME-Tox Predictions: The First Line of Assessment

Computational modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the ADME-Tox properties of novel compounds.[1][2] For benzimidazole derivatives, a variety of in silico tools can provide valuable early-stage insights.

Several computational tools are available for predicting the ADME-Tox properties of chemical compounds.[3][4] Web-based platforms like SwissADME and pkCSM are frequently used to generate initial predictions for parameters such as drug-likeness, solubility, and potential toxicity.[5][6] These tools can help prioritize compounds for synthesis and further experimental testing.

Table 1: In Silico Predicted ADME Properties of Selected Benzimidazole Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| Albendazole | 265.33 | 2.54 | Poorly Soluble | High | Yes | Yes | No | No | No | No | Yes |

| Mebendazole | 295.29 | 2.84 | Poorly Soluble | Low | Yes | Yes | No | No | No | No | Yes |

| Fenbendazole | 299.35 | 3.93 | Poorly Soluble | High | Yes | Yes | No | Yes | No | No | Yes |

| Thiabendazole | 201.25 | 2.47 | Moderately Soluble | High | Yes | No | Yes | No | Yes | No | Yes |

Note: Data in this table is compiled from various in silico prediction tools and should be considered as indicative rather than definitive. Experimental validation is crucial.

Experimental Evaluation of ADME Properties

While in silico models provide valuable guidance, experimental assays remain the gold standard for accurately characterizing the ADME profile of benzimidazole derivatives.

Absorption: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7] This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[8]

Table 2: Caco-2 Permeability of Selected Benzimidazole Derivatives

| Compound | Apparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

| Propranolol (High Permeability Control) | 25.0 ± 2.0 | 1.2 | High |

| Atenolol (Low Permeability Control) | 0.5 ± 0.1 | 1.0 | Low |

| Albendazole | 15.2 ± 1.8 | 3.5 | Moderate to High |

| Mebendazole | 2.1 ± 0.4 | 5.2 | Low to Moderate |

| Fenbendazole | 18.5 ± 2.1 | 2.8 | High |

Note: Values are representative and can vary depending on experimental conditions. An efflux ratio greater than 2 is indicative of active efflux, often mediated by transporters like P-glycoprotein (P-gp).[9]

Experimental Workflow for Caco-2 Permeability Assay

References

- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. extranet.who.int [extranet.who.int]

- 7. Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 3-(1H-Benzimidazol-1-yl)propan-1-amine in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Benzimidazol-1-yl)propan-1-amine is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is considered a "privileged structure" due to its ability to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound in the development of novel therapeutics, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃ |

| Molecular Weight | 175.23 g/mol |

| Appearance | Solid |

| Boiling Point | 167-170 °C at 1-1.3 mm Hg |

| InChI Key | ZPIGBNBDPBKNCO-UHFFFAOYSA-N |

| SMILES | NCCCn1cnc2ccccc12 |

Synthesis of the Core Intermediate

The synthesis of this compound is a critical first step in the development of more complex drug candidates. A common and effective method involves the reduction of 1H-benzimidazole-1-propionitrile.

Experimental Protocol: Synthesis of this compound[1]

This protocol details the hydrogenation of 1H-benzimidazole-1-propionitrile to yield the target primary amine.

Materials:

-

1H-benzimidazole-1-propionitrile (4.2 g)

-

Sodium hydroxide (0.2 g)

-

Raney nickel catalyst (1 g)

-

Ethanol (100 mL)

-

Water

-

Sodium chloride

-

Methylene chloride

-

Potassium carbonate

Procedure:

-

A mixture of 1H-benzimidazole-1-propionitrile, sodium hydroxide, and Raney nickel catalyst in ethanol is hydrogenated at room temperature and atmospheric pressure for approximately 20 hours, or until hydrogen uptake ceases.

-

The reaction mixture is filtered, and the catalyst is washed sequentially with ethanol and water.

-

The filtrates are combined, and the solvent is evaporated to yield a yellowish oil.

-

The oil is dissolved in water, which is then saturated with sodium chloride.

-

The aqueous solution is extracted three times with methylene chloride.

-

The combined methylene chloride extracts are washed with a saturated sodium chloride solution and dried over potassium carbonate.

-

The mixture is filtered, and the solvent is evaporated to leave a yellowish oil.

-

The final product, 1H-benzimidazole-1-propanamine, is obtained by distillation at 167°-170° C at a pressure of 1-1.3 mm.

Application as a Drug Intermediate: Synthesis of Derivatives

The primary amine functionality of this compound serves as a key handle for the synthesis of a variety of derivatives, including amides and other more complex heterocyclic systems. A notable example is the synthesis of 3-benzimidazol-1-yl-1-(4-phenylpiperazin-1-yl)propan-1-one derivatives, which have been investigated for their potential biological activities.

Experimental Protocol: General Procedure for the Preparation of Benzimidazol-1-yl-1-amine Propanones

This protocol outlines the coupling of 3-(1H-benzo[d]imidazol-1-yl)propanoic acid (a derivative of the title compound) with various amines.

Materials:

-

3-(1H-benzo[d]imidazol-1-yl)propanoic acid

-

Substituted amine (e.g., 4-phenylpiperazine)

-

DIPEA (N,N-Diisopropylethylamine)

-

Chloroform (CHCl₃)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 3-(1H-benzo[d]imidazol-1-yl)propanoic acid in chloroform, add DIPEA and the desired substituted amine.

-

The reaction mixture is stirred overnight.

-

The solvent is evaporated under vacuum.

-

The residue is purified by column chromatography using a mixture of ethyl acetate and hexane (e.g., 80:20) to afford the final compound.

Quantitative Data for Derivative Synthesis

The following table summarizes the yield and melting point for a representative derivative synthesized using the above protocol.

| Derivative | Yield (%) | Melting Point (°C) |

| 3-(1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperizin-1-yl)-propan-1-one | 82.16 | 285-287 |

| 3-(1H-benzo[d]imidazol-1-yl)-1-(4-nitrophenyl-piperizin-1-yl)-propan-1-one | 85 | - (viscous mass) |

Biological Activities of Derivatives

Derivatives of this compound have been explored for a range of therapeutic applications, primarily focusing on their antimicrobial and anticancer properties.

Antimicrobial and Antifungal Activity

The benzimidazole core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives have shown activity against a spectrum of bacteria and fungi. The mechanism of action for many antifungal benzimidazoles involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzimidazole derivatives against various microbial strains. It is important to note that these compounds are structurally related to derivatives of this compound and illustrate the potential of this chemical class.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | A. niger (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) |

| 5g | 15.62 | 15.62 | 31.25 | 31.25 | 15.62 | 7.81 |

| 5i | 7.81 | 7.81 | 15.62 | 15.62 | >125 | 7.81 |

| Ciprofloxacin (Std.) | 7.81 | 3.9 | 7.81 | 7.81 | - | - |

| Ketoconazole (Std.) | - | - | - | - | 15.62 | 7.81 |

Data adapted from a study on N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives, which share the core benzimidazole structure.[1]

Anticancer Activity

Benzimidazole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2] These mechanisms include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways.[2][3]

The anticancer effects of benzimidazole derivatives are often multifactorial. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] Additionally, these compounds can inhibit various kinases involved in cancer cell signaling, such as those in the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation.[3]

The development of novel anticancer agents from the this compound intermediate follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and the reactivity of its primary amine group allow for the creation of diverse libraries of compounds. The inherent biological activity of the benzimidazole scaffold makes these derivatives promising candidates for the development of new antimicrobial and anticancer agents. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this intermediate will undoubtedly lead to the discovery of novel and effective therapeutics.

References

- 1. nveo.org [nveo.org]

- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

A Technical Guide to Exploring the Chemical Space of the Benzimidazole Core

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Core as a Privileged Scaffold

The benzimidazole nucleus, a bicyclic heteroaromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biopolymers, making it a "privileged scaffold" in drug discovery.[3][4][5] Benzimidazole and its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[6][7][8] Many FDA-approved drugs, such as the anthelmintic albendazole, the proton pump inhibitor omeprazole, and the angiotensin II receptor blocker candesartan, feature this versatile core.[9][10]

This technical guide provides an in-depth exploration of the chemical space surrounding the benzimidazole core. It covers key synthetic methodologies, functionalization strategies, structure-activity relationships (SAR), and the pharmacological landscape of its derivatives. Detailed experimental protocols and visual workflows are provided to assist researchers in the rational design and development of novel benzimidazole-based therapeutic agents.

Synthesis of the Benzimidazole Scaffold

The construction of the benzimidazole ring is a well-established area of organic synthesis. The most common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent (e.g., aldehydes, orthoesters).[9][11] This reaction, often referred to as the Phillips-Ladenburg synthesis, is versatile and can be performed under various conditions, including microwave irradiation and using green catalysts.[11][12]

Logical Workflow for Benzimidazole Synthesis

The general process for synthesizing and evaluating new benzimidazole derivatives follows a logical progression from initial synthesis to biological validation.

Caption: General workflow for synthesis and evaluation of benzimidazoles.

Experimental Protocols

Protocol 2.1: Classical Synthesis of Benzimidazole (from Formic Acid) [13] This protocol describes the original condensation method for producing the unsubstituted benzimidazole core.

-

Reaction Setup: In a 500-mL round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL of 90% formic acid (0.75 mole).

-

Heating: Heat the mixture in a water bath at 100°C for two hours.

-

Neutralization: After cooling, slowly add a 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.

-

Isolation: Collect the crude benzimidazole precipitate by suction filtration using a Büchner funnel. Wash the product thoroughly with about 50 mL of ice-cold water.

-

Purification: Dissolve the crude product in 750 mL of boiling water. Add ~2 g of decolorizing carbon (e.g., Norite) and digest for 15 minutes.

-

Crystallization: Filter the hot solution rapidly through a pre-heated filter to prevent premature crystallization. Cool the filtrate to 10-15°C.

-

Final Product: Collect the white, crystalline product by filtration, wash with 50 mL of cold water, and dry at 100°C. The expected yield is 83-85%.[13]

Protocol 2.2: Lanthanum Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles [11] This one-pot method is an efficient and mild procedure for synthesizing 2-substituted derivatives at room temperature.

-

Reactant Preparation: In a flask, dissolve o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL).

-

Addition of Aldehyde: Add the desired aldehyde (1.2 mmol) to the solution.

-

Catalyst Addition: Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate it under reduced pressure, and purify the residue as needed.

Exploring Chemical Space: Key Functionalization Positions

The pharmacological activity of benzimidazole derivatives can be finely tuned by introducing various substituents at several key positions on the bicyclic ring. The most commonly modified positions are N-1, C-2, C-5, and C-6.[14][15]

Caption: Key positions for functionalization on the benzimidazole core.

-

N-1 Position: Substitution at the imino nitrogen can influence the compound's pKa, solubility, and metabolic stability. Alkylation or arylation at this position can also prevent tautomerism and lock the molecule into a specific conformation.[2][9]

-

C-2 Position: This is the most frequently modified position. The introduction of various alkyl, aryl, or heteroaryl groups at C-2 significantly impacts the molecule's ability to interact with enzymatic and receptor targets.[10][14] This position is often crucial for establishing key binding interactions.

-

C-5 and C-6 Positions: Modifications on the benzene ring, typically at the C-5 or C-6 positions, modulate the electronic properties and lipophilicity of the entire scaffold.[14] These changes can enhance target affinity and improve pharmacokinetic profiles (ADME properties).

Pharmacological Landscape and Mechanisms of Action

Benzimidazole's privileged structure has led to its exploration in a wide array of therapeutic areas.

Anticancer Activity

Benzimidazole derivatives have emerged as potent anticancer agents through diverse mechanisms of action.[2][16]

-

Tubulin Polymerization Inhibition: A primary mechanism for many anthelmintic and anticancer benzimidazoles is the disruption of microtubule formation.[9][17] These compounds bind to β-tubulin, preventing its polymerization into microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[10][17]

-

Kinase Inhibition: Many derivatives act as ATP-competitive inhibitors of various protein kinases, which are crucial for cancer cell signaling, proliferation, and survival.[18] For example, specific benzimidazoles have been designed to inhibit Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, key targets in lung and skin cancers, respectively.[18]

-

Topoisomerase and PARP Inhibition: Some derivatives can intercalate with DNA or inhibit enzymes like topoisomerase and poly(ADP-ribose) polymerase (PARP), which are critical for DNA replication and repair in cancer cells.[2][18]

Signaling Pathway: EGFR Inhibition by Benzimidazole Derivatives The diagram below illustrates how a benzimidazole-based inhibitor can block the EGFR signaling cascade, preventing downstream effects that lead to cell proliferation and survival.

Caption: EGFR signaling inhibition by a benzimidazole derivative.

Antimicrobial and Anthelmintic Activity

Benzimidazoles are highly effective against a broad spectrum of microorganisms and parasites.[4]

-

Antibacterial: Derivatives can inhibit bacterial growth by interfering with essential biochemical pathways, such as the function of DNA gyrase or topoisomerase.[19]

-

Antifungal: The mechanism often involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[4]

-

Antiviral: Benzimidazoles have shown efficacy against various viruses by inhibiting critical viral processes like genome replication and protein processing.[20]

-

Anthelmintic: As with their anticancer action, the primary anthelmintic mechanism is the inhibition of tubulin polymerization in parasitic nematodes, which also leads to impaired glucose uptake and eventual death of the parasite.[9][17]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the therapeutic potential of benzimidazole derivatives.[20] Analysis indicates that substitutions at the N-1, C-2, and C-5/C-6 positions significantly influence biological activity.[14][21]

Quantitative SAR Data

The following tables summarize representative data for different classes of benzimidazole derivatives, illustrating the impact of substitutions on activity.

Table 1: Anticancer Activity of Benzimidazole/1,2,3-Triazole Hybrids as EGFR Inhibitors [22]

| Compound | Scaffold | Cancer Cell Line | GI₅₀ (μM) |

|---|---|---|---|

| 6i | 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazole | A549 (Lung) | 0.04 |

| MCF-7 (Breast) | 0.05 | ||

| 10e | 2-benzylthio-1-(1-aryl-1,2,3-triazole-4-methyl)benzimidazole | A549 (Lung) | 0.02 |

| | | MCF-7 (Breast) | 0.03 |

Data indicates that both scaffolds show potent antiproliferative activity, with compound 10e being slightly more potent against the tested cell lines.

Table 2: Anti-inflammatory Activity of 2-Phenyl-Substituted Benzimidazoles [14]

| R¹ Substituent | R⁵ Substituent | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |

|---|---|---|---|---|

| -NH₂ | -H | 65.4 | 60.1 | 55.2 |

| -H | -H | 50.2 | 48.7 | 45.3 |

| -H | -OCH₃ | 52.1 | 54.3 | 62.5 |

| -H | -Cl (lipophilic) | 60.8 | 49.5 | 48.1 |

| -H | -OH (hydrophilic) | 51.5 | 63.2 | 50.4 |

SAR analysis suggests an amine group at R¹ enhances inhibition of all three enzymes, while a hydrophilic group at R⁵ favors COX-2 inhibition and a methoxy group favors 5-lipoxygenase inhibition.[14]

Protocols for Biological Evaluation

After synthesis and characterization, new benzimidazole derivatives must be evaluated for their biological activity.

Protocol 6.1: In-vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole compounds (typically from 0.01 to 100 μM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The benzimidazole core remains a highly privileged and versatile scaffold in modern drug discovery.[8][23] Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance. Future exploration of the benzimidazole chemical space will likely focus on several key areas:

-

Hybrid Molecules: Combining the benzimidazole nucleus with other pharmacologically active heterocycles to create hybrid molecules with dual or synergistic modes of action.[16][24]

-

Targeted Therapies: Leveraging computational tools and a deeper understanding of disease biology to design next-generation derivatives with high selectivity for specific targets, minimizing off-target effects.[19][25]

-

Drug Repurposing: Investigating existing benzimidazole-based drugs for new therapeutic applications, particularly in oncology.[10]

-

Green Synthesis: Developing more sustainable and environmentally friendly synthetic protocols for the large-scale production of benzimidazole derivatives.[12]

The continued, rational exploration of this remarkable scaffold promises to yield novel therapeutic agents to combat a wide range of human diseases.[23][26]

References

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologically Active Benzimidazole Derivatives | Bentham Science [eurekaselect.com]

- 8. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]

- 16. impactfactor.org [impactfactor.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical Space Exploration and Reinforcement Learning for Discovery of Novel Benzimidazole Hybrid Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rroij.com [rroij.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(1H-Benzimidazol-1-yl)propan-1-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Benzimidazol-1-yl)propan-1-amine is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a benzimidazole core and a primary amine, allows for a wide range of chemical modifications to develop novel therapeutic agents. The benzimidazole moiety is a recognized "privileged scaffold" in drug discovery, known to interact with various biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new chemical entities derived from this compound, with a focus on anticancer and antimicrobial applications.

Synthetic Applications

The primary amine of this compound is a key functional group for derivatization, most commonly through N-acylation to form amide derivatives. This reaction is straightforward and allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

General N-Acylation of this compound

This protocol describes a general method for the acylation of the primary amine, a common initial step in the diversification of this scaffold.[1]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base, for example triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0°C.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Work-up: Upon completion, quench the reaction with the addition of water. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-acyl-3-(1H-benzimidazol-1-yl)propan-1-amine derivative.[1]

Biological Applications and Screening Protocols

Derivatives of this compound have shown promise as both anticancer and antimicrobial agents. The following are generalized protocols for the initial biological screening of newly synthesized compounds.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole derivatives for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).[2]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.[2]

-